molecular formula C22H26N2O2S B2446679 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine CAS No. 1251610-26-0

3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine

Cat. No.: B2446679
CAS No.: 1251610-26-0
M. Wt: 382.52
InChI Key: YNTBZFWTEHBHJV-UHFFFAOYSA-N
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Description

3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Alkylation: The N,N-diethylation can be performed using diethylamine and an appropriate alkylating agent under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N,N-diethyl-6-methylquinolin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a wide range of biological activities.

    Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline core.

    N,N-Diethylquinolines: Compounds with similar N,N-diethyl substitutions.

Uniqueness

3-((3,4-Dimethylphenyl)sulfonyl)-N,N-diethyl-6-methylquinolin-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N,N-diethyl-6-methylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-6-24(7-2)22-19-12-15(3)8-11-20(19)23-14-21(22)27(25,26)18-10-9-16(4)17(5)13-18/h8-14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTBZFWTEHBHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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